molecular formula C13H9N3O3S2 B2608538 N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 308292-81-1

N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2608538
CAS No.: 308292-81-1
M. Wt: 319.35
InChI Key: LEMRQXQUXJROFZ-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and thiophene. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves the following steps:

    Formation of 6-methyl-1,3-benzothiazole: This can be synthesized from 2-aminothiophenol and acetic acid under reflux conditions.

    Nitration of Thiophene: Thiophene can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 5-nitrothiophene.

    Coupling Reaction: The final step involves coupling 6-methyl-1,3-benzothiazole with 5-nitrothiophene-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide has been studied for various applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential anti-tubercular and anticancer activities due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and materials science for its electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to antimicrobial or anticancer effects. The benzothiazole moiety can bind to enzyme active sites, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • 5-Nitrothiophene-2-carboxamide
  • 6-Methyl-1,3-benzothiazole-2-carboxamide

Uniqueness

N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is unique due to the combination of benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its ability to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S2/c1-7-2-3-8-10(6-7)21-13(14-8)15-12(17)9-4-5-11(20-9)16(18)19/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMRQXQUXJROFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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